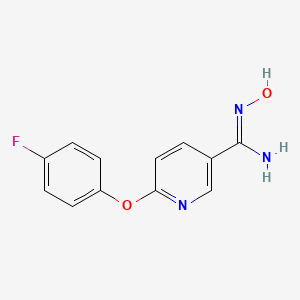
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
Descripción general
Descripción
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, along with a hydroxypyridine carboximidamide moiety. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making fluorinated compounds valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide typically involves multiple steps, starting with the preparation of the fluorophenoxy precursor. One common method involves the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a suitable nucleophile, such as a hydroxypyridine carboximidamide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride, to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Amine derivatives of the carboximidamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, while the hydroxypyridine carboximidamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-chlorophenoxy)-N’-hydroxypyridine-3-carboximidamide
- 6-(4-bromophenoxy)-N’-hydroxypyridine-3-carboximidamide
- 6-(4-methylphenoxy)-N’-hydroxypyridine-3-carboximidamide
Uniqueness
The presence of the fluorophenoxy group in 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide distinguishes it from its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in biological applications compared to its chloro, bromo, or methyl analogs.
Propiedades
IUPAC Name |
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFTVIPBVASGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)/C(=N/O)/N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)

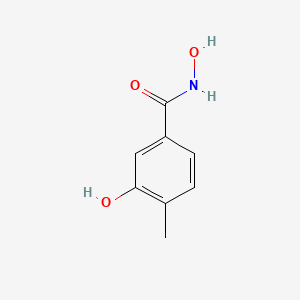
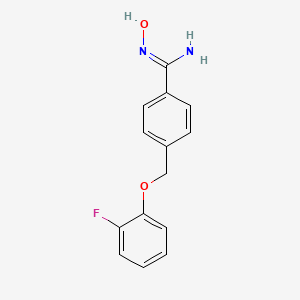

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)
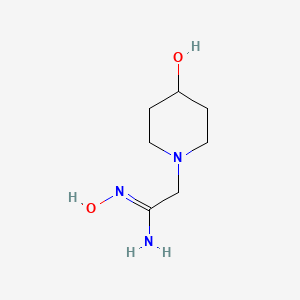
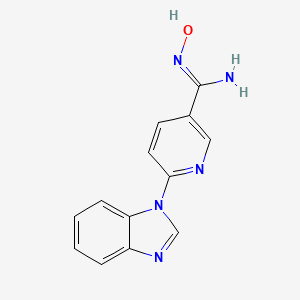

![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)
